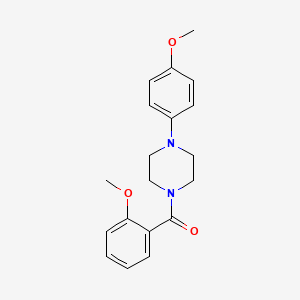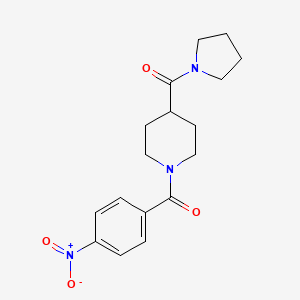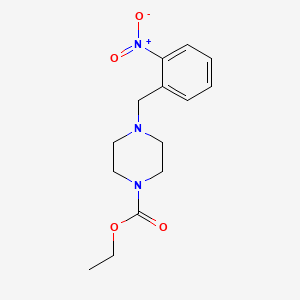![molecular formula C12H13ClN2O5 B5803877 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine, also known as CNPA, is a chemical compound that has been widely used in scientific research for its unique properties. CNPA is a heterocyclic compound that belongs to the family of morpholines, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom.
作用机制
The mechanism of action of 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine involves the binding of the compound to the active site of acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft. This results in an increase in cholinergic activity, which can have both beneficial and detrimental effects depending on the context. This compound has also been shown to inhibit the activity of other enzymes through similar mechanisms, such as binding to the active site and blocking substrate access.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of acetylcholinesterase activity. This leads to an increase in cholinergic activity, which can have a range of effects on the nervous system and other organs. In the context of Alzheimer's disease, the use of acetylcholinesterase inhibitors such as this compound has been shown to improve cognitive function and delay the progression of the disease. However, excessive cholinergic activity can also lead to adverse effects such as nausea, vomiting, and diarrhea.
实验室实验的优点和局限性
The use of 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine in lab experiments has several advantages, including its potent inhibitory activity and its specificity for certain enzymes. However, there are also limitations to its use, such as its potential toxicity and the need for careful dosing and handling. Additionally, the use of this compound in animal models may not fully reflect its effects in humans, and further research is needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine, including the development of new drugs based on its structure and activity, the study of its effects on other enzymes and systems in the body, and the optimization of its synthesis method. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, particularly in the context of Alzheimer's disease and other neurodegenerative disorders.
合成方法
The synthesis of 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine involves the reaction of 4-chloro-2-nitrophenol with ethyl chloroacetate in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with morpholine in the presence of sodium hydride to yield this compound. This synthesis method has been optimized to achieve high yields of this compound with high purity.
科学研究应用
4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine has been used in various scientific research applications, including the study of the mechanism of action of certain enzymes and the development of new drugs. This compound is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property makes this compound a potential candidate for the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a loss of cholinergic neurons in the brain. This compound has also been used in the study of the structure and function of other enzymes, such as monoamine oxidase and butyrylcholinesterase.
属性
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5/c13-9-1-2-11(10(7-9)15(17)18)20-8-12(16)14-3-5-19-6-4-14/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNLGSKXWVCNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)

![4-methyl-7,8-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5803814.png)
![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5803820.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)
![5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)

![1-[(2-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5803852.png)


![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)